3-Amino-4-methyl-6-phenyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-methyl-6-phenyl-2H-pyran-2-one is a heterocyclic compound that belongs to the pyran family Pyrans are six-membered oxygen-containing rings that are known for their diverse biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one can be achieved through multicomponent reactions (MCRs). One common method involves the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For instance, the reaction of benzaldehyde, malononitrile, and ethyl acetoacetate in the presence of a base catalyst such as piperidine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methyl-6-phenyl-2H-pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyran-2-one derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Major Products Formed
The major products formed from these reactions include various substituted pyran derivatives, which can exhibit different biological and pharmacological activities depending on the nature of the substituents .
Scientific Research Applications
3-Amino-4-methyl-6-phenyl-2H-pyran-2-one has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being explored as a potential drug candidate for various diseases due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: Known for its pharmacological properties and used in drug discovery.
6-Amino-5-cyano-4-phenyl-2-methyl-4H-pyran-3-carboxylic acid ethyl ester: Studied for its potential therapeutic applications.
4-Hydroxy-6-methyl-2H-pyran-2-one: Used as an intermediate in organic synthesis and has applications in the flavor and fragrance industry.
Uniqueness
3-Amino-4-methyl-6-phenyl-2H-pyran-2-one stands out due to its unique combination of an amino group and a phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
922167-70-2 |
---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-amino-4-methyl-6-phenylpyran-2-one |
InChI |
InChI=1S/C12H11NO2/c1-8-7-10(15-12(14)11(8)13)9-5-3-2-4-6-9/h2-7H,13H2,1H3 |
InChI Key |
IXSOFSWSTHTOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC(=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.